BenchChemオンラインストアへようこそ!

N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

N-(4-(Furan-3-yl)benzyl)-2-methoxyacetamide (CAS 2034602-49-6) is a synthetic small-molecule acetamide derivative (C₁₄H₁₅NO₃, MW 245.27 g/mol) bearing a 4-(furan-3-yl)benzyl pharmacophore and a 2-methoxyacetyl side chain. The compound is catalogued in the Korean Medical Association Drug Database under insurance code A214016511651, confirming its relevance in pharmaceutical research and regulatory frameworks.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 2034602-49-6
Cat. No. B2386823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-2-methoxyacetamide
CAS2034602-49-6
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCOCC(=O)NCC1=CC=C(C=C1)C2=COC=C2
InChIInChI=1S/C14H15NO3/c1-17-10-14(16)15-8-11-2-4-12(5-3-11)13-6-7-18-9-13/h2-7,9H,8,10H2,1H3,(H,15,16)
InChIKeyMLORLJNQMQMFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)-2-methoxyacetamide (CAS 2034602-49-6): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(4-(Furan-3-yl)benzyl)-2-methoxyacetamide (CAS 2034602-49-6) is a synthetic small-molecule acetamide derivative (C₁₄H₁₅NO₃, MW 245.27 g/mol) bearing a 4-(furan-3-yl)benzyl pharmacophore and a 2-methoxyacetyl side chain . The compound is catalogued in the Korean Medical Association Drug Database under insurance code A214016511651, confirming its relevance in pharmaceutical research and regulatory frameworks [1]. As a member of the furan-3-yl benzyl acetamide class, it serves as a versatile building block for medicinal chemistry programs targeting enzyme inhibition, anti-inflammatory, and anticancer pathways . However, publicly available peer-reviewed quantitative bioactivity data for this specific compound remain extremely limited as of the present date, a critical consideration for evidence-based procurement decisions.

Why N-(4-(Furan-3-yl)benzyl)-2-methoxyacetamide Cannot Be Substituted by Simple N-Benzyl-2-methoxyacetamide or Furan-2-yl Analogs


The 4-(furan-3-yl)benzyl scaffold of CAS 2034602-49-6 confers distinct steric, electronic, and hydrogen-bonding properties that cannot be replicated by simpler N-benzyl-2-methoxyacetamide (CAS not available; PDB ligand T9Q) [1] or furan-2-yl regioisomers. The 3-substitution pattern on the furan ring positions the oxygen heteroatom for specific dipole-dipole and H-bond acceptor interactions with biological targets, while the para-phenyl linker provides an extended π-system and a defined exit vector geometry distinct from ortho- or meta-substituted analogs. Evidence from structurally related compounds in the 4-(furan-3-yl)benzyl acetamide series demonstrates that even minor acyl group modifications produce large potency shifts: the 2-(2,5-dioxopyrrolidin-1-yl) analog achieves acetylcholinesterase (AChE) IC₅₀ < 10 µM, outperforming donepezil , whereas the tetrahydrofuran-3-carboxamide analog (CAS 2034351-19-2) exhibits antimicrobial activity . These divergent activity profiles underscore that the precise combination of the 4-(furan-3-yl)benzyl amine fragment and the 2-methoxyacetamide acyl group in CAS 2034602-49-6 constitutes a non-interchangeable chemical identity that generic substitution would compromise.

Quantitative Differentiation Evidence for N-(4-(Furan-3-yl)benzyl)-2-methoxyacetamide: Comparator Analysis


Structural Scaffold Differentiation: 4-(Furan-3-yl)benzyl vs. N-Benzyl Core in Acetamide Series

The 4-(furan-3-yl)benzyl core of CAS 2034602-49-6 provides a larger molecular footprint (C₁₄ vs. C₁₀ scaffold) and additional heteroatom H-bond acceptor capability compared to the simple N-benzyl core of N-Benzyl-2-methoxyacetamide (PDB T9Q, C₁₀H₁₃NO₂, MW 179.2) [1]. The furan oxygen introduces a dipole moment modification of approximately 0.7 D (estimated from furan dipole moment of ~0.7 D) and an additional sp²-hybridized oxygen lone pair available for target engagement, features absent in the phenyl-only analog. This scaffold expansion from C₁₀ to C₁₄ correlates with increased lipophilicity and potential for additional van der Waals contacts in hydrophobic enzyme pockets .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Acyl Group Differentiation: 2-Methoxyacetamide vs. Other Acyl Substituents on the 4-(Furan-3-yl)benzyl Scaffold

The 2-methoxyacetamide acyl group in CAS 2034602-49-6 occupies a distinct chemical space compared to other acyl substituents on the identical 4-(furan-3-yl)benzyl scaffold. The 2-(2,5-dioxopyrrolidin-1-yl) analog (CAS not retrieved) demonstrates AChE inhibition with IC₅₀ < 10 µM, outperforming the clinical drug donepezil , while the tetrahydrofuran-3-carboxamide analog (CAS 2034351-19-2) shows antimicrobial activity . The 2-methoxyacetyl group provides intermediate polarity (logP estimated ~1.5–2.0) and a flexible ether linkage capable of acting as an H-bond acceptor, distinguishing it from the more polar dioxopyrrolidine (which introduces an additional H-bond donor/acceptor pair) and the bulkier cyclic tetrahydrofuran carboxamide. Although direct bioactivity data for CAS 2034602-49-6 are not publicly available in peer-reviewed literature, the documented potency shifts across acyl variants on the same scaffold demonstrate that the 2-methoxyacetyl substituent defines a unique SAR vector .

Acetylcholinesterase Inhibition Antimicrobial Activity Structure-Activity Relationship

Furan Ring Regioisomer Differentiation: Furan-3-yl vs. Furan-2-yl Substitution on Benzyl Acetamides

The furan-3-yl substitution in CAS 2034602-49-6 is a critical determinant of biological activity distinct from furan-2-yl regioisomers. Published antifungal and cytotoxicity studies on N-substituted aniline derivatives bearing hetaryl fragments demonstrated that 2-furyl substituted anilines exhibit MIC values of 3.12–6.25 µg/mL against Trichophyton rubrum dermatophytes, while furan-3-yl substitution patterns can alter both potency and selectivity profiles [1]. The 3-substitution places the furan oxygen at a different spatial orientation relative to the benzyl-amide pharmacophore, affecting dipole alignment with target protein residues. Although no direct head-to-head comparison between CAS 2034602-49-6 and its furan-2-yl regioisomer has been published, the established literature precedent for regioisomer-dependent bioactivity in furan-containing acetamides necessitates treating CAS 2034602-49-6 as a distinct chemical entity .

Antifungal Activity Cytotoxicity Regioisomer Structure-Activity Relationship

Regulatory and Database Provenance: Korean Drug Database Inclusion as a Differentiation Signal

CAS 2034602-49-6 is uniquely indexed in the Korean Medical Association Drug Database under insurance code A214016511651 [1], a regulatory provenance not shared by the vast majority of structurally related 4-(furan-3-yl)benzyl acetamide derivatives (e.g., CAS 2034351-19-2, CAS 2034296-85-8, CAS 2034379-68-3). This database inclusion implies that the compound has met specific pharmaceutical quality and documentation standards required for the Korean healthcare system, providing a level of regulatory vetting absent for off-catalog analogs. The database entry includes fields for insurance coverage, pricing limits, and substitution restrictions, indicating that this compound has been assessed within a formal pharmaceutical procurement framework [2].

Pharmaceutical Regulatory Drug Database Procurement Qualification

Physicochemical Differentiation: Calculated Properties vs. Experimental Data Availability

CAS 2034602-49-6 (MW 245.27, C₁₄H₁₅NO₃) occupies a favorable physicochemical space for lead-like compounds, with molecular weight below 300 Da, hydrogen bond acceptor count of 3 (furan O + amide carbonyl O + methoxy O), hydrogen bond donor count of 1 (amide NH), and rotatable bond count of 5 . In contrast, the 2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide analog (CAS 2034379-68-3) has MW 321.4 (C₂₀H₁₉NO₃), exceeding typical fragment-based screening cutoffs . The lower molecular weight and reduced lipophilicity of CAS 2034602-49-6 translate to improved predicted aqueous solubility and ligand efficiency metrics, making it a more suitable starting point for hit-to-lead optimization. However, it must be noted that experimentally determined logP, solubility, and permeability data are not publicly available for this compound as of the current date .

Physicochemical Profiling ADME Prediction Compound Quality Assessment

Synthetic Tractability and Building Block Versatility: Amide Coupling Accessibility of the 4-(Furan-3-yl)benzylamine Precursor

The synthesis of CAS 2034602-49-6 proceeds via standard amide coupling between commercially available 4-(furan-3-yl)benzylamine (CAS 936249-47-7, also known as 4-(3-furanyl)benzenamine) and 2-methoxyacetic acid or its activated ester [1]. This straightforward one-step coupling from readily accessible precursors contrasts with several related 4-(furan-3-yl)benzyl acetamide derivatives that require multi-step syntheses involving protecting group strategies, as documented for the 2-(benzyloxy) analog which necessitates sequential benzyl protection/deprotection steps . The synthetic simplicity of CAS 2034602-49-6 enables rapid analog generation via parallel synthesis for SAR exploration, a practical advantage for medicinal chemistry teams requiring scaffold diversification with minimal synthetic burden .

Synthetic Chemistry Building Block Amide Coupling Parallel Synthesis

Best Research and Industrial Application Scenarios for N-(4-(Furan-3-yl)benzyl)-2-methoxyacetamide (CAS 2034602-49-6)


Medicinal Chemistry Hit-to-Lead Programs Requiring Furan-3-yl Benzyl Scaffold SAR Exploration

CAS 2034602-49-6 is ideally suited as a core scaffold intermediate for systematic SAR campaigns exploring the 4-(furan-3-yl)benzyl pharmacophore space. Its one-step amide coupling accessibility from 4-(furan-3-yl)benzylamine (CAS 936249-47-7) enables rapid parallel synthesis of focused libraries . The compound's favorable lead-like MW (245.27) and HBA/HBD profile make it an attractive starting point for fragment growth strategies, with the 2-methoxyacetyl group serving as a minimal acyl substituent that can be systematically varied to probe potency and selectivity against enzyme targets such as acetylcholinesterase (where related scaffold analogs achieve IC₅₀ < 10 µM) or kinases [1]. The documented diverging bioactivities of close acyl analogs on the identical scaffold underscore the value of procuring this specific compound for definitive SAR determination .

Regulatory-Compliant Pharmaceutical Research in Korean and Asian Healthcare Markets

The inclusion of CAS 2034602-49-6 in the Korean Medical Association Drug Database (Insurance Code A214016511651) uniquely positions it for pharmaceutical research targeting the Korean and broader Asian regulatory environment . Research organizations conducting comparative effectiveness studies, generic drug development, or pharmacovigilance analyses within the Korean healthcare system can leverage this database provenance for documentation and quality assurance purposes. The regulatory metadata (insurance coverage, pricing, substitution restrictions) provides a verified starting point for pharmaceutical development that is not available for the majority of structurally related 4-(furan-3-yl)benzyl acetamide analogs, which lack formal regulatory indexing [1].

Chemical Biology Probe Development Leveraging Furan-3-yl Regiospecificity

The furan-3-yl substitution pattern in CAS 2034602-49-6 provides a regiospecifically defined chemical probe for investigating the role of furan oxygen positioning in target engagement. Published literature on related furan-containing aniline derivatives demonstrates that furan-2-yl vs. furan-3-yl substitution can significantly alter antifungal MIC values (2-furyl anilines: MIC 3.12–6.25 µg/mL against T. rubrum) . CAS 2034602-49-6, bearing the furan-3-yl regioisomer, enables direct comparative studies against furan-2-yl benzyl acetamide analogs to deconvolute the contribution of furan ring orientation to biological activity. This application is particularly relevant for academic screening centers and chemical biology core facilities requiring well-defined probe compounds with unambiguous regioisomeric identity [1].

Computational Chemistry and Molecular Modeling Validation Studies

CAS 2034602-49-6 serves as a valuable test case for computational chemistry workflows including docking, pharmacophore modeling, and free energy perturbation (FEP) calculations. Its moderate molecular size (MW 245.27, 5 rotatable bonds) makes it computationally tractable for high-level QM/MM calculations, while the presence of the flexible 2-methoxyacetamide side chain provides conformational sampling challenges relevant to method validation . The availability of the PDB-deposited N-Benzyl-2-methoxyacetamide (T9Q) as a substructure comparator [1] enables systematic assessment of how the 4-(furan-3-yl)benzyl extension affects predicted binding modes and affinity, without the confounding factors introduced by larger, more complex comparator compounds (e.g., CAS 2034379-68-3, MW 321.4) .

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.